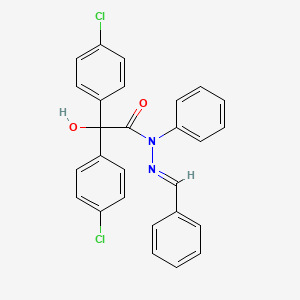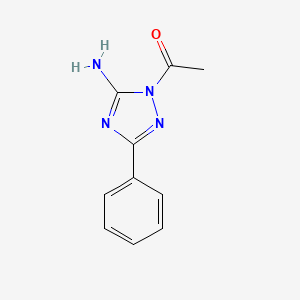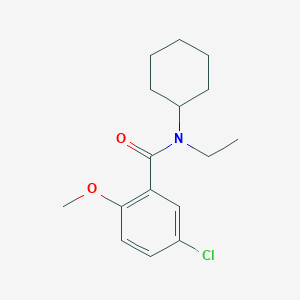
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide, also known as SCH 66336, is a synthetic compound that belongs to the class of small molecule inhibitors. It has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 inhibits the activity of farnesyltransferase by binding to the enzyme and preventing it from adding a farnesyl group to certain proteins. This farnesylation is necessary for the proper functioning of these proteins, including the oncogene Ras. By inhibiting farnesylation, N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 prevents the activation of Ras and other proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and angiogenesis, the process by which tumors develop their own blood supply. In addition, N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 has been shown to enhance the effectiveness of other anti-cancer agents, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 is its specificity for farnesyltransferase, which makes it a potentially effective anti-cancer agent with minimal side effects. However, its effectiveness may be limited by the development of drug resistance in cancer cells, as well as potential toxicity to normal cells.
Orientations Futures
Future research on N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 could focus on developing more potent and selective inhibitors of farnesyltransferase, as well as investigating its potential for combination therapy with other anti-cancer agents. Additionally, further studies could explore the mechanisms of drug resistance in cancer cells and potential strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with hydrazine hydrate to form 2,2-bis(4-chlorophenyl)acetic acid hydrazide. This intermediate is then reacted with benzaldehyde to form the final product, N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336.
Applications De Recherche Scientifique
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 works by inhibiting the activity of the protein farnesyltransferase, which is involved in the signaling pathways that promote cancer cell growth.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-23-15-11-21(12-16-23)27(33,22-13-17-24(29)18-14-22)26(32)31(25-9-5-2-6-10-25)30-19-20-7-3-1-4-8-20/h1-19,33H/b30-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKOQBQEKOVKZ-NDZAJKAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)
![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)


